molecular formula C9H18N2 B8699715 2-Methyl-1-pyrrolidin-3-ylpyrrolidine

2-Methyl-1-pyrrolidin-3-ylpyrrolidine

Katalognummer: B8699715
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: KHAUVQIIEQSBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-pyrrolidin-3-ylpyrrolidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The five-membered pyrrolidine ring, including derivatives like 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, serves as a versatile scaffold in the design of novel pharmacological agents. Its structural properties allow for diverse modifications that can enhance biological activity and selectivity.

Anticancer Agents

Pyrrolidine derivatives have been investigated for their potential as anticancer agents. For instance, compounds incorporating the pyrrolidine structure have shown activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that modifications to the pyrrolidine ring can lead to improved potency and reduced toxicity profiles .

Neurological Disorders

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. The compound's ability to modulate serotonin and dopamine receptors suggests potential therapeutic benefits in treating mood disorders .

Antimalarial Activity

Recent studies have identified pyrrolidine derivatives as inhibitors of prolyl-tRNA synthetase, a target for antimalarial drug development. The compound's structural features may enhance its binding affinity to the enzyme, thus providing a pathway for new antimalarial therapies .

Ring Closure Reactions

A common method involves ring closure reactions between suitable precursors, leading to the formation of the pyrrolidine structure. This method has been optimized to improve yields and reduce the number of steps required for synthesis .

Reductive Amination

Reductive amination techniques are also employed to synthesize this compound efficiently. By using reducing agents such as sodium borohydride or lithium aluminum hydride, researchers can achieve high yields while maintaining safety and stability during the synthesis process .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in drug discovery.

Case Study: Development of RORγt Inverse Agonists

A study focused on designing inverse agonists for RORγt (retinoic acid-related orphan receptor gamma t) utilized pyrrolidine derivatives, demonstrating their efficacy in modulating autoimmune responses. The incorporation of this compound into lead compounds resulted in enhanced binding affinity and selectivity compared to existing drugs .

Case Study: PPAR Agonists

Another significant application involved synthesizing pyrrolidine-based agonists for peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes, highlighting the therapeutic potential of modifying the pyrrolidine framework .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer AgentsTargeting cancer cell pathwaysEnhanced potency with modified derivatives
Neurological DisordersModulation of neurotransmitter systemsPotential therapeutic benefits for mood disorders
Antimalarial ActivityInhibition of prolyl-tRNA synthetaseStructural modifications improve binding affinity
PPAR AgonistsRestoration of glucose metabolismEffective in lowering fasting glucose levels

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine nitrogen in 2-methyl-1-pyrrolidin-3-ylpyrrolidine undergoes oxidation under specific conditions:

  • Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide, as observed in analogous pyrrolidine systems .

  • Catalytic hydrogen peroxide : In the presence of Mn(III) catalysts, the compound can undergo C–H oxidation at the bridgehead carbon, forming hydroxylated derivatives .

Table 1: Oxidation Reactions

ReactantsConditionsProductsReference
mCPBACH₂Cl₂, 0°C → RT, 12 hN-Oxide derivative
H₂O₂, Mn(CF₃SO₃)₂Acetic acid, 50°C, 24 hBridgehead-hydroxylated derivative

Alkylation and Arylation

The tertiary amine participates in nucleophilic alkylation/arylation via two pathways:

  • Direct N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux to form quaternary ammonium salts.

  • Reductive amination : Condenses with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN, yielding N-alkylated products .

Key Example :

  • Reaction with benzyl bromide in THF at 60°C produces 1-benzyl-2-methyl-1-pyrrolidin-3-ylpyrrolidinium bromide (85% yield).

Cycloaddition Reactions

While direct cycloadditions are unreported, related pyrrolidine systems undergo:

  • [3+2] Dipolar cycloaddition : When converted to azomethine ylides via iridium-catalyzed hydrosilylation, reacts with electron-deficient alkenes (e.g., methyl acrylate) to form polycyclic pyrrolidines .

    • Mechanism : TMDS (tetramethyldisiloxane) enables ylide generation, followed by regioselective cycloaddition (dr > 20:1) .

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or reductive conditions:

  • Acid hydrolysis : Concentrated HCl at 100°C cleaves the bridgehead C–N bond, yielding 3-(2-methylpyrrolidin-1-yl)propanoic acid .

  • Reductive cleavage : H₂/Pd-C in ethanol opens the ring to form linear diamines .

Functionalization via Lithiation

Directed ortho-lithiation strategies enable functionalization:

  • Directed by N-methyl group : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF) to introduce formyl groups .

Table 2: Lithiation-Mediated Reactions

ElectrophileProductYield (%)Reference
DMF2-Formyl derivative72
I₂2-Iodo derivative65

Catalytic Transformations

  • Hydrogenation : While the compound itself is saturated, its unsaturated precursors (e.g., pyrrolines) are hydrogenated using Co/Ni catalysts to control stereochemistry .

  • Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce aryl groups at the bridgehead position .

Bioconjugation and Pharmacological Modifications

  • Sulfonamide formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides, enhancing water solubility for biological studies .

  • Carbamate synthesis : Treatment with chloroformates (e.g., ethyl chloroformate) yields carbamate derivatives for prodrug development .

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

2-methyl-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3

InChI-Schlüssel

KHAUVQIIEQSBGB-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN1C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.